molecular formula C13H13BrF3NO2 B8175354 (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone

(5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone

Cat. No.: B8175354
M. Wt: 352.15 g/mol
InChI Key: JCVONWQMTDEWGY-UHFFFAOYSA-N
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Description

(5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a piperidinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone typically involves multiple steps:

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a reagent such as trifluoromethyl hypofluorite (CF3OF) or through a nucleophilic substitution reaction with a trifluoromethoxy precursor.

    Piperidinylation: The attachment of the piperidinyl group is typically done via a nucleophilic substitution reaction where the piperidine acts as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, potentially leading to debromination or the formation of alcohol derivatives.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxy and piperidinyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

Potential medicinal applications include the development of drugs targeting specific receptors or enzymes. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for certain receptors or enzymes. The piperidinyl group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methoxyphenyl)(piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (5-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone: Contains a chlorine atom instead of a trifluoromethoxy group.

    (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone: Features a fluorine atom in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone distinguishes it from similar compounds. This group can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO2/c14-9-4-5-11(20-13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVONWQMTDEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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